Compound Description: TPA023 is a triazolopyridazine derivative that acts as a partial agonist at α2- and α3-containing GABAA receptors, exhibiting anxiolytic-like activity in animal models without inducing sedation. It displays high affinity for the benzodiazepine binding site of GABAA receptors containing α1, α2, α3, or α5 subunits, but acts as an antagonist at α1 and α5 subtypes. [, , , ] TPA023 has shown efficacy in preclinical studies as a nonsedating anxiolytic and also demonstrates anticonvulsant activity. [] It does not induce precipitated withdrawal in mice after chronic administration, unlike the nonselective agonist triazolam. []
Relevance: TPA023 shares the core triazolopyridazine structure with the target compound 3-ethyl-6-[4-(4-fluorophenyl)-1-piperazinyl][1,2,4]triazolo[4,3-b]pyridazine. Both compounds also possess a 2-fluorophenyl substituent at the 3-position of the triazolopyridazine ring, highlighting their close structural relationship. [] The key difference lies in the substituent at the 6-position, where TPA023 has a (2-ethyl-2H-1,2,4-triazol-3-ylmethoxy) group, whereas the target compound has a (4-(4-fluorophenyl)-1-piperazinyl) group. [] This difference likely contributes to the distinct pharmacological profiles of the two compounds.
Relevance: Similar to TPA023, TPA123 also shares the core triazolopyridazine structure with 3-ethyl-6-[4-(4-fluorophenyl)-1-piperazinyl][1,2,4]triazolo[4,3-b]pyridazine. [] The presence of a phenyl group at the 3-position in TPA123, compared to the 2-fluorophenyl group in the target compound, further highlights their structural similarity. [] Notably, both compounds possess distinct substituents at the 6-position, indicating potential variations in their pharmacological profiles. []
Compound Description: SAR125844 is a potent and selective inhibitor of wild-type MET kinase and several clinically relevant MET mutants. [] It exhibits promising activity against various cancer types where the HGF/MET pathway is activated, particularly in non-small cell lung cancer, liver cancer, and gastric cancer. [] Despite its potent MET kinase inhibitory activity, SAR125844 demonstrates poor oral absorption but satisfactory parenteral pharmacokinetics, making it a potential candidate for parenteral administration. []
Compound Description: AZD5153 is a bivalent bromodomain and extraterminal inhibitor, specifically targeting BRD4. [] It exhibits potent BRD4 inhibitory activity and a favorable pharmacokinetic profile, leading to effective downregulation of c-Myc and tumor growth inhibition in xenograft studies. [] The bivalent nature of AZD5153, achieved through linking two triazolopyridazine moieties, significantly contributes to its enhanced potency compared to monovalent inhibitors. []
Relevance: AZD5153 incorporates two 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl moieties within its structure. [] While the target compound 3-ethyl-6-[4-(4-fluorophenyl)-1-piperazinyl][1,2,4]triazolo[4,3-b]pyridazine features an ethyl group at the 3-position and a piperazinyl group at the 6-position, the shared triazolopyridazine core highlights a structural connection between the compounds. [] AZD5153 exemplifies the diversity of structural modifications and their impact on biological activity within the triazolopyridazine class. []
Compound Description: PF-04254644 is a highly selective inhibitor of the receptor tyrosine kinase c-Met, demonstrating potent activity against c-Met-driven cancers. [] Despite its exceptional selectivity for c-Met among protein kinases, PF-04254644 exhibits broad off-target inhibition of the phosphodiesterase (PDE) family. [] This unintended PDE inhibition resulted in adverse cardiovascular effects in preclinical rat studies, leading to the termination of its development as a drug candidate. []
Relevance: PF-04254644 features a triazolopyridazine core, similar to the target compound 3-ethyl-6-[4-(4-fluorophenyl)-1-piperazinyl][1,2,4]triazolo[4,3-b]pyridazine. [] The presence of a quinoline moiety at the 6-position and a pyrazole substituent at the 3-position in PF-04254644 demonstrates structural variations within the triazolopyridazine class. [] This compound highlights the importance of considering potential off-target effects during drug development, even for highly selective inhibitors. []
Compound Description: CL 218,872 is a triazolopyridazine derivative that exhibits high affinity for the benzodiazepine binding site. [] It demonstrates GABAA receptor modulating properties, acting as a partial agonist at benzodiazepine receptors. [] Preclinical studies suggest anxiolytic properties of CL 218,872. []
Relevance: CL 218,872 shares the triazolopyridazine core structure with 3-ethyl-6-[4-(4-fluorophenyl)-1-piperazinyl][1,2,4]triazolo[4,3-b]pyridazine. [] Both compounds possess aryl substituents at the 6-position of the triazolopyridazine ring, emphasizing their structural similarity. [] Notably, CL 218,872 has a 3-trifluoromethylphenyl group, while the target compound features a 4-(4-fluorophenyl)-1-piperazinyl moiety at the 6-position, suggesting potential differences in their pharmacological profiles. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.